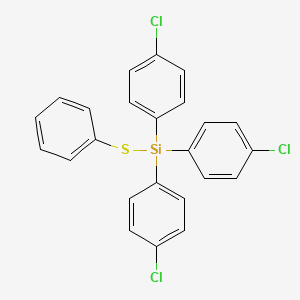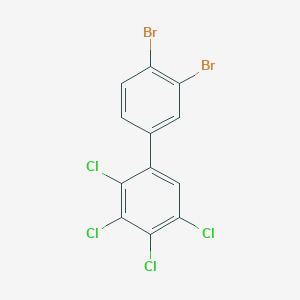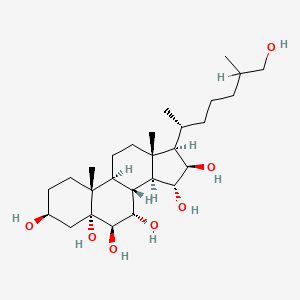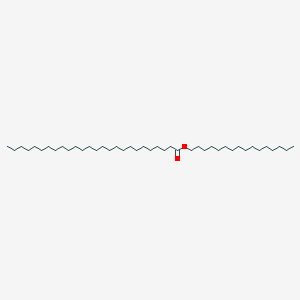![molecular formula C16H34N4O2 B14356333 N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide CAS No. 90216-45-8](/img/structure/B14356333.png)
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is an organic compound with a complex structure that includes two dimethylamino groups attached to a decanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide typically involves the reaction of decanediamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps such as purification and crystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide depend on the specific reaction conditions. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce dimethylamino groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N~10~-Bis[(dimethylamino)methyl]decanediamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.
Michler’s ketone: An intermediate in dye production with similar dimethylamino functional groups.
Uniqueness
N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide is unique due to its specific decanediamide backbone, which imparts distinct chemical properties and reactivity compared to other compounds with dimethylamino groups. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
90216-45-8 |
|---|---|
Molecular Formula |
C16H34N4O2 |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
N,N'-bis[(dimethylamino)methyl]decanediamide |
InChI |
InChI=1S/C16H34N4O2/c1-19(2)13-17-15(21)11-9-7-5-6-8-10-12-16(22)18-14-20(3)4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
IKKFJILNCWMGDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)CCCCCCCCC(=O)NCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



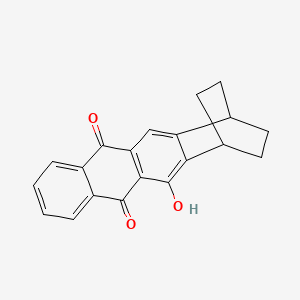
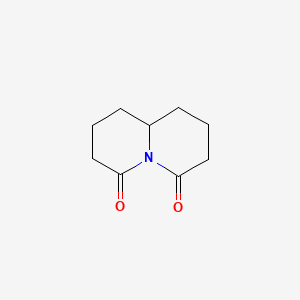
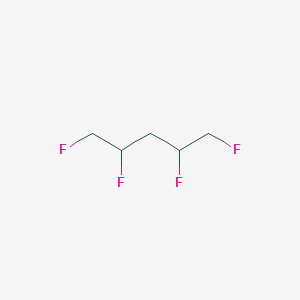

![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
